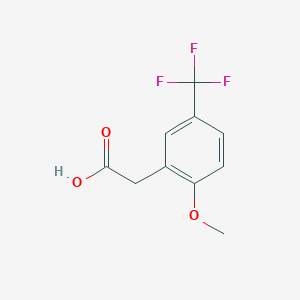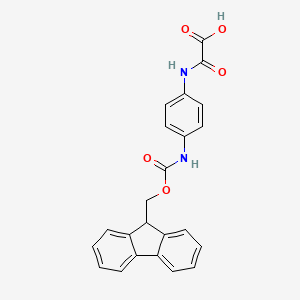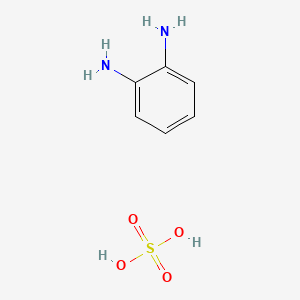
1,2-Phenylenediamine Sulfate
Overview
Description
1,2-Phenylenediamine Sulfate, also known as benzene-1,2-diamine sulfate, is a compound with the molecular formula C6H10N2O4S . It appears as colorless monoclinic crystals if pure; the technical grade can be brownish-yellow crystals or a sandy brown solid . It is used in the manufacture of dyes, photography, and organic synthesis .
Molecular Structure Analysis
The molecular weight of 1,2-Phenylenediamine Sulfate is 206.22 g/mol . The InChI representation of the molecule is InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) . The Canonical SMILES representation is C1=CC=C(C(=C1)N)N.OS(=O)(=O)O .
Physical And Chemical Properties Analysis
1,2-Phenylenediamine Sulfate has a molecular weight of 206.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass and monoisotopic mass of the compound are 206.03612798 g/mol . The topological polar surface area is 135 Ų .
Scientific Research Applications
Synthetic Utility and Biological Activity
1,2-Phenylenediamine sulfate serves as a crucial precursor in the synthesis of various heterocyclic compounds that exhibit significant biological activities. Research highlights its role in the synthesis of 1,4- and 1,5-benzodiazepines, compounds known for their diverse biological activities such as anticonvulsant, anti-anxiety, sedation, and hypnotic effects. The systematic review of synthetic strategies for these benzodiazepines underscores the compound's utility in medicinal chemistry and organic synthesis (Teli et al., 2023).
Role in Material Science
In the realm of material science, 1,2-Phenylenediamine sulfate is pivotal in the development of conductive polymers. Studies demonstrate its application in synthesizing poly(o-phenylenediamine) and related polymers, which are celebrated for their multifunctional properties including anticorrosion for metals, ion permeaselectivity, and efficient adsorption of heavy metal ions. This reflects the compound's potential in creating advanced materials for environmental and industrial applications (Xin-gui, 2008).
Environmental and Biomedical Applications
1,2-Phenylenediamine sulfate's derivatives, particularly in their sulfated form, exhibit noteworthy applications in environmental safety and biomedical fields. Research into sulfated chitin and chitosan, for example, has shown these materials' capacity for metal ion adsorption, drug delivery systems, and antibacterial applications, suggesting the broad utility of sulfated derivatives in both health and environmental domains (Jayakumar et al., 2007).
Anticorrosive and Catalytic Properties
Further investigations into polymers based on aromatic diamines, including those derived from 1,2-Phenylenediamine sulfate, reveal their potential in anticorrosive coatings and as components in catalysis. The polymers' electrical conductivity and redox activity, alongside their role in noble-metal compound reduction, highlight their significance in creating sensors, energy-conversion devices, and in corrosion protection (Medjidov, 2022).
Safety And Hazards
1,2-Phenylenediamine Sulfate is harmful if swallowed or in contact with skin . It may cause an allergic skin reaction and serious eye irritation . It is toxic if inhaled and suspected of causing cancer . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Future Directions
Given the worldwide popularity of hair dyeing, there is an urgent need to understand the toxicities and risks associated with exposure to chemicals found in hair dye formulations, including 1,2-Phenylenediamine Sulfate . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .
properties
IUPAC Name |
benzene-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenediamine Sulfate | |
CAS RN |
74710-09-1 | |
| Record name | 1,2-Phenylenediamine Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



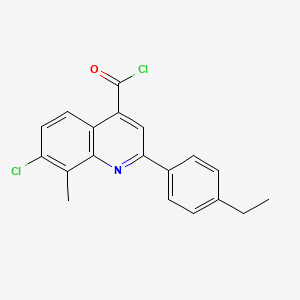

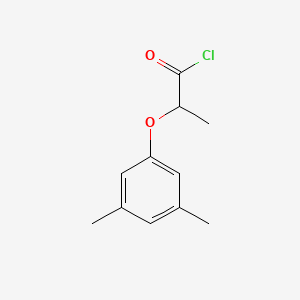
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)
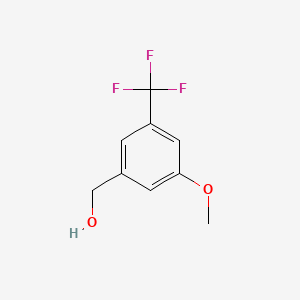
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

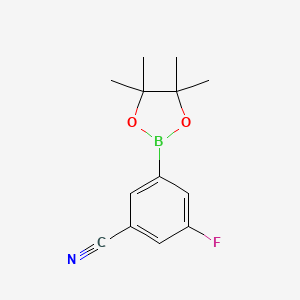
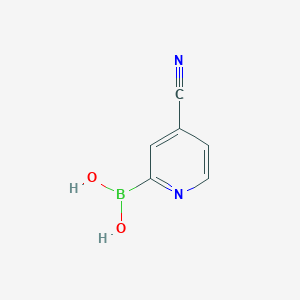
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
